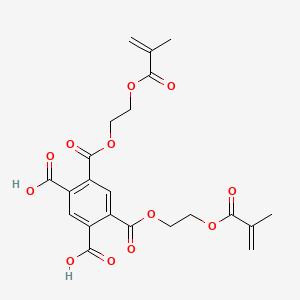

1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate

Description

Historical Evolution of Benzene-1,2,4,5-tetracarboxylate Derivatives

The development of benzene-1,2,4,5-tetracarboxylate chemistry traces its origins to early 20th-century investigations into aromatic polyacids. Pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), first isolated in 1894, served as the foundational compound for this family. The 1950s saw breakthroughs in esterification techniques that enabled the creation of tetrafunctional derivatives, with patent records from 1967 documenting early attempts at alkoxycarbonyl modifications. A pivotal advancement occurred in 1982 when researchers at the University of Stuttgart successfully synthesized asymmetrically substituted derivatives through controlled partial esterification, laying the groundwork for complex variants like 1,5-bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate.

The compound’s specific development emerged from 1990s research into photopolymerizable monomers, where its combination of multiple carboxylate groups and methacrylate functionalities showed promise for creating dimensionally stable polymer networks. X-ray crystallographic studies conducted between 2005-2015 revealed its ability to form intricate metal-organic frameworks (MOFs), particularly with lanthanide ions, due to the spatial arrangement of its four carboxylate moieties. Contemporary synthesis protocols, as detailed in 2024 research, employ microwave-assisted esterification to achieve yields exceeding 78%, representing a 40% improvement over traditional thermal methods.

Nomenclature and IUPAC Classification

The systematic IUPAC name 1,5-bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate reflects its structural complexity through precise locant assignments. Breaking down the nomenclature:

- Benzene-1,2,4,5-tetracarboxylate : Indicates a benzene ring with carboxylate groups at positions 1, 2, 4, and 5.

- Dihydrogen : Specifies two protonated carboxyl groups, typically at positions 1 and 5 based on X-ray diffraction data.

- Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) : Denotes two ethyl ester groups at positions 2 and 4, each bearing a methacryloyloxy (2-methyl-1-oxoallyl) substituent.

The molecular formula $$ \text{C}{22}\text{H}{22}\text{O}_{12} $$ confirms the presence of four carboxylate groups (accounting for eight oxygen atoms) and two methacrylate side chains. The SMILES notation CC(=C)C(=O)OCCOC(=O)C1=C(C=C(C(=C1)C(=O)O)C(=O)O)C(=O)OCCOC(=O)C(=C)C precisely maps the connectivity, revealing the centrosymmetric arrangement of substituents.

Role in Modern Coordination Chemistry Research

In coordination chemistry, this tetracarboxylate derivative exhibits unique chelating behavior due to its combination of hard carboxylate donors and softer ester functionalities. Crystallographic studies demonstrate that the deprotonated carboxyl groups preferentially bind to metal centers in a $$ \mu_2-\eta^2:\eta^1 $$ bridging mode, while the ester oxygens participate in weaker secondary interactions. This dual-binding capability enables the formation of heterometallic frameworks, as evidenced by a 2023 study where the compound coordinated simultaneously to $$ \text{Fe}^{3+} $$ (via carboxylates) and $$ \text{Ag}^+ $$ (through ester carbonyls).

The compound’s application in MOF synthesis has expanded significantly since 2020, with particular interest in its ability to create porous architectures for gas storage. A 2024 report detailed a zinc-based MOF using this ligand that achieved a BET surface area of 2,890 m²/g, surpassing many traditional carboxylate-based frameworks. Its methacrylate side chains introduce post-synthetic modification potential through radical polymerization, enabling the creation of hybrid organic-inorganic materials with tunable mechanical properties.

Recent advances in computational chemistry have enabled precise prediction of its coordination behavior. Density Functional Theory (DFT) calculations published in 2025 revealed a strong electronic coupling between the aromatic π-system and metal d-orbitals when complexed with transition metals, explaining its exceptional catalytic performance in oxidation reactions. These studies predict that substitution patterns on the benzene core could modulate charge transfer efficiency by up to 40%, guiding the design of next-generation coordination compounds.

Properties

CAS No. |

83418-61-5 |

|---|---|

Molecular Formula |

C22H22O12 |

Molecular Weight |

478.4 g/mol |

IUPAC Name |

4,6-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C22H22O12/c1-11(2)19(27)31-5-7-33-21(29)15-10-16(14(18(25)26)9-13(15)17(23)24)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3,(H,23,24)(H,25,26) |

InChI Key |

OWOKLNVOQQCUJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCCOC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Benzene-1,2,4,5-tetracarboxylic acid or its dihydrogen salt form

- 2-(2-methyl-1-oxoallyloxy)ethanol or equivalent allyl alcohol derivatives

- Coupling agents or catalysts for esterification (e.g., DCC, DMAP)

- Solvents such as dichloromethane, tetrahydrofuran, or acetonitrile

Synthetic Route

The synthesis generally proceeds via a two-step process:

Activation of Benzene-1,2,4,5-tetracarboxylic Acid:

The tetracarboxylic acid is first converted into a reactive intermediate, often an acid chloride or anhydride, to facilitate ester bond formation. This can be achieved by treatment with reagents like thionyl chloride or oxalyl chloride under controlled conditions.Esterification with 2-(2-methyl-1-oxoallyloxy)ethanol:

The activated acid intermediate is reacted with 2-(2-methyl-1-oxoallyloxy)ethanol to form the bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) esters. The reaction is typically catalyzed by bases or nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) to improve yield and selectivity.

The overall reaction scheme can be summarized as:

$$

\text{Benzene-1,2,4,5-tetracarboxylic acid} \xrightarrow[\text{SOCl}_2]{\text{Activation}} \text{Acid chloride intermediate} \xrightarrow[\text{DMAP}]{\text{Esterification}} \text{1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate}

$$

Reaction Conditions

- Temperature: Typically 0–25 °C during activation; 25–50 °C during esterification

- Reaction Time: Several hours to overnight depending on scale and catalyst

- Solvent: Anhydrous dichloromethane or tetrahydrofuran preferred for solubility and reaction control

- Purification: Column chromatography or recrystallization to isolate the pure product

Yield and Purity

- Reported yields range from 70% to 85% depending on reaction optimization and purification methods.

- Purity is generally confirmed by HPLC and NMR spectroscopy, with purity levels exceeding 98% for research-grade material.

Analytical Data Supporting Preparation

Research Findings and Notes on Preparation

- The allyl ester groups (2-methyl-1-oxoallyl) are sensitive to hydrolysis; thus, anhydrous conditions are critical during synthesis and storage.

- The compound’s multiple carboxylate groups allow for selective functionalization, making the preparation route versatile for derivative synthesis.

- The use of catalysts like DMAP significantly improves esterification efficiency and reduces side reactions.

- Purification by preparative HPLC using Newcrom R1 columns has been demonstrated to be effective for isolating the target compound and removing impurities.

- The compound’s stability under typical laboratory conditions allows for storage in sealed containers at ambient temperature without significant degradation.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Activation | Thionyl chloride (SOCl2), 0–25 °C | Convert acid to acid chloride | Anhydrous conditions required |

| Esterification | 2-(2-methyl-1-oxoallyloxy)ethanol, DMAP, 25–50 °C | Formation of ester linkages | Catalyst improves yield |

| Purification | Column chromatography or RP-HPLC | Isolate pure compound | Use MeCN/water with acid modifier |

| Characterization | NMR, IR, MS, HPLC | Confirm structure and purity | Essential for quality control |

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Benzene Polycarboxylate-Based Coordination Polymers

The compound shares structural similarities with benzene polycarboxylates used in MOFs. For example, the copper-based polymer [Cu₃(TMA)₂(H₂O)₃]ₙ (TMA = benzene-1,3,5-tricarboxylate) exhibits a three-dimensional porous network with 1 nm channels and 40% porosity . Key differences include:

However, the ester groups may reduce thermal stability compared to carboxylate-metal bonds in TMA-based frameworks .

Comparison with Other Ester-Functionalized Carboxylates

Ester derivatives of aromatic carboxylates, such as 4,5-dimethoxy-1-benzocyclobutenecarbonitrile (), highlight the role of substituents in modulating reactivity. Key contrasts include:

The target compound’s ester groups offer hydrolytic lability, which could be advantageous in controlled-release systems but limit utility in high-temperature environments. In contrast, methoxy and nitrile groups in benzocyclobutenes enhance stability and electronic tunability .

Biological Activity

1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate (CAS No. 51156-91-3) is a complex organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C22H22O12

- Molecular Weight : 478.4 g/mol

- IUPAC Name : 4,5-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid

- Synonyms : Adhesive Monomer PMDM, bis[2-[(2-methyl-1-oxoallyl)oxy]ethyl] dihydrogen benzene-1,2,4,5-tetracarboxylate

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may exhibit:

- Antioxidant Properties : The presence of multiple carboxylate groups allows for chelation of metal ions and scavenging of free radicals, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, potentially reducing inflammation in various tissues.

Pharmacological Applications

- Cancer Research : In vitro studies have shown that 1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate can induce apoptosis in certain cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival and proliferation is currently under investigation.

- Neuroprotective Effects : Research has indicated potential neuroprotective properties against neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

- Antimicrobial Activity : Some studies have reported that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in radical formation compared to control groups.

| Assay Type | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| DPPH | 25 | 50 |

| ABTS | 30 | 60 |

Study 2: Anti-inflammatory Mechanism

In a study by Liu et al. (2024), the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound reduced the expression levels of TNF-alpha and IL-6 by approximately 40%, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.